molecular formula C8H6ClNO2 B15206422 4-Chloro-2-methoxybenzo[d]oxazole

4-Chloro-2-methoxybenzo[d]oxazole

Katalognummer: B15206422
Molekulargewicht: 183.59 g/mol
InChI-Schlüssel: STGNBPDIKCEVRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-methoxybenzo[d]oxazole is a heterocyclic compound with the molecular formula C8H6ClNO2. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzoxazole core substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-2-methoxybenzoic acid with a suitable amine in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazoles, which can have different functional groups replacing the chlorine or methoxy groups .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-methoxybenzo[d]oxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-methoxybenzo[d]oxazole
  • 4-Methoxybenzo[d]oxazole
  • 4-Chloro-2-methylbenzo[d]oxazole

Uniqueness

4-Chloro-2-methoxybenzo[d]oxazole is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C8H6ClNO2

Molekulargewicht

183.59 g/mol

IUPAC-Name

4-chloro-2-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNO2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3

InChI-Schlüssel

STGNBPDIKCEVRG-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=C(O1)C=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.